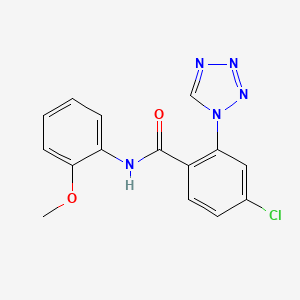4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC9614181
Molecular Formula: C15H12ClN5O2
Molecular Weight: 329.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12ClN5O2 |
|---|---|
| Molecular Weight | 329.74 g/mol |
| IUPAC Name | 4-chloro-N-(2-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C15H12ClN5O2/c1-23-14-5-3-2-4-12(14)18-15(22)11-7-6-10(16)8-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
| Standard InChI Key | ORHRHQJUQWHLJD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide comprises three key components:
-
Benzamide Core: A benzene ring substituted with a chlorine atom at the 4-position and a tetrazole ring at the 2-position.
-
Tetrazole Moiety: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric resemblance to carboxylic acids .
-
2-Methoxyphenylamine Side Chain: An ethylamine group attached to a 2-methoxy-substituted benzene ring.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₅O₂ |
| Molecular Weight | 329.74 g/mol |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ |
| pKa (Predicted) | 11.71 ± 0.70 |
| SMILES | COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
The chlorine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding interactions . The tetrazole ring’s planar structure facilitates π-π stacking and coordination with metal ions .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis typically involves a multi-step approach:
-
Benzamide Core Formation:
-
4-Chlorobenzoic acid is reacted with 2-methoxyphenethylamine using coupling agents like EDCI or DCC to form the benzamide backbone.
-
-
Tetrazole Ring Introduction:
Example Reaction Pathway:
Industrial-Scale Production
-
Catalyst Optimization: Heterogeneous catalysts like Pd/Co nanoparticles reduce purification steps and improve recyclability .
-
Solvent Systems: Eco-friendly solvents (e.g., water/i-PrOH mixtures) replace toxic DMSO or DMF, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tetrazole’s hydrogen-bonding capacity. Limited solubility in water (logP ≈ 2.8 predicted) .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Spectroscopic Data
-
IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O stretch) and 1600 cm⁻¹ (tetrazole C=N stretch).
-
NMR:
Biological Activities and Mechanisms
Antimicrobial Effects
Analogous compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis) with MIC values of 8–16 µg/mL . The tetrazole ring disrupts cell wall synthesis by binding to penicillin-binding proteins.
Anticonvulsant Activity
Structural analogs show seizure reduction in rodent models via GABA_A receptor potentiation. The methoxy group’s electron-donating effect enhances blood-brain barrier permeability .
Applications in Medicinal Chemistry
Drug Design
-
Bioisosteric Replacement: The tetrazole moiety replaces carboxyl groups in ACE inhibitors, improving metabolic stability .
-
Structure-Activity Relationships (SAR):
Material Science
Tetrazole-based coordination polymers incorporating this compound exhibit luminescent properties, useful in OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume